Ceric iodate

Catalog No.
S1509787
CAS No.
13813-99-5
M.F
CeI4O12
M. Wt
839.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceric iodate

CAS Number

13813-99-5

Product Name

Ceric iodate

IUPAC Name

cerium(4+);tetraiodate

Molecular Formula

CeI4O12

Molecular Weight

839.73 g/mol

InChI

InChI=1S/Ce.4HIO3/c;4*2-1(3)4/h;4*(H,2,3,4)/q+4;;;;/p-4

InChI Key

MHAMFFUTGNRTPE-UHFFFAOYSA-J

SMILES

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Ce+4]

Canonical SMILES

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Ce+4]

Environmental Remediation

Cerium(IV) iodate has been explored for its ability to remove hazardous pollutants from water, including:

  • Heavy metals: Studies have shown Ce(IO3)4 to be effective in removing mercury (Hg(II)) and other heavy metal ions from aqueous solutions . This is due to its high ion exchange capacity and selective adsorption properties.
  • Organic pollutants: Research suggests Ce(IO3)4 can be used for the degradation of organic dyes like methylene blue and crystal violet . This makes it a potential candidate for wastewater treatment applications.

Analytical Chemistry

Cerium(IV) iodate finds applications in analytical chemistry due to its unique properties:

  • Ion exchange material: Ce(IO3)4 can be incorporated into composite materials like poly-o-toluidine for developing new ion exchange materials . These materials exhibit high selectivity towards specific ions, allowing for efficient separation and analysis of various metal ions.
  • Redox indicator: Ce(IV) iodate can act as a redox indicator due to its color change from yellow (Ce(IV)) to colorless (Ce(III)) upon reduction . This property makes it useful in various titrimetric analyses.

Ceric iodate, also known as cerium(IV) iodate, is a compound formed from cerium in its +4 oxidation state and iodate ions. This compound is characterized by its unique properties derived from the combination of cerium's electropositive nature and the oxidizing capabilities of iodate. Ceric iodate can be represented by the formula Ce IO3 4\text{Ce IO}_3\text{ }_4, indicating that it contains one cerium atom bonded to four iodate groups. Cerium is a member of the lanthanide series and exhibits a variety of oxidation states, with +4 being particularly relevant in this compound.

, particularly involving redox processes due to the variable oxidation states of cerium. Key reactions include:

  • Formation from Ceric Oxide: Ceric iodate can be synthesized by reacting cerium(IV) oxide with iodic acid:
    CeO2+4HIO3Ce IO3 4+2H2O\text{CeO}_2+4\text{HIO}_3\rightarrow \text{Ce IO}_3\text{ }_4+2\text{H}_2\text{O}
  • Decomposition: Under certain conditions, ceric iodate may decompose to yield cerium(IV) oxide and iodine:
    Ce IO3 4CeO2+4I2+6O2\text{Ce IO}_3\text{ }_4\rightarrow \text{CeO}_2+4\text{I}_2+6\text{O}_2
  • Reactions with Reducing Agents: Ceric iodate can react with reducing agents, leading to the reduction of cerium from +4 to +3 oxidation state:
    Ce IO3 4+eCe IO3 3\text{Ce IO}_3\text{ }_4+e^-\rightarrow \text{Ce IO}_3\text{ }_3

Ceric iodate can be synthesized through various methods:

  • Acid-Base Reaction: The reaction between cerium(IV) oxide and iodic acid is a common method for synthesizing ceric iodate.
  • Hydrothermal Synthesis: This method involves dissolving cerium salts in water under high temperature and pressure conditions, allowing for the formation of crystalline structures.
  • Precipitation Method: Mixing solutions of cerium salts and iodates can lead to precipitation of ceric iodate, which can then be filtered and purified.

Ceric iodate has several potential applications:

  • Catalysis: Due to its oxidizing properties, it may serve as a catalyst in organic synthesis reactions.
  • Analytical Chemistry: Ceric iodate can be used in titrations and as a reagent for detecting various substances due to its redox properties.
  • Material Science: It may be explored for use in advanced materials due to its unique structural properties.

Ceric iodate shares similarities with other cerium compounds and iodine-containing compounds. Here are some comparable compounds:

Compound NameChemical FormulaNotable Features
Cerium(III) IodideCeI₃Forms when cerium reacts with iodine; used in pharmaceuticals.
Cerium DiiodideCeI₂A reduced form of cerium iodide; exhibits metallic properties.
Cerium(IV) OxideCeO₂Commonly used as a catalyst; exhibits high thermal stability.
Iodine MonochlorideIClA halogen compound; used in organic synthesis as an iodine source.

Uniqueness of Ceric Iodate: Ceric iodate stands out due to its combination of high oxidation state and the presence of multiple iodate groups, which enhances its oxidizing capacity compared to other similar compounds. Its potential applications in catalysis and material science further distinguish it from simpler halides or oxides of cerium.

Hydrothermal Synthesis Approaches

Hydrothermal methods remain a cornerstone for synthesizing ceric iodates with well-defined crystal structures. These techniques leverage high-temperature aqueous environments to promote crystallization under controlled pressure conditions.

Temperature and Pressure Parameters

Optimal hydrothermal synthesis of cesium cerium(IV) iodate (Cs₂Ce(IO₃)₆) occurs at 230°C under autogenous pressure, yielding monoclinic crystals with lattice parameters a = 14.0652(3) Å, b = 8.1890(2) Å, c = 17.7211(4) Å, and β = 103.601(2)° [1]. Elevated temperatures enhance the solubility of precursors like CeO₂ and H₅IO₆, facilitating the formation of CeO₈ square antiprisms interconnected with IO₃⁻ groups [1].

Reaction Media Optimization

The choice of mineralizers critically influences product purity. For Cs₂Ce(IO₃)₆, a combination of CsF, H₅IO₆, and HIO₃ in aqueous media ensures stoichiometric incorporation of cesium and iodate ions [1]. Fluoride ions act as structure-directing agents, stabilizing the [Ce(IO₃)₆]²⁻ layers through electrostatic interactions with Cs⁺ counterions [1].

Crystallization Kinetics

Crystallization under hydrothermal conditions follows a nucleation-growth mechanism, with induction periods dependent on precursor concentrations. In situ powder X-ray diffraction (PXRD) studies reveal that Cs₂Ce(IO₃)₆ achieves phase purity within 48 hours at 230°C, with crystallite sizes exceeding 10 µm [1].

Solution-Based Preparation Routes

Precipitation from Homogeneous Solution

Homogeneous precipitation techniques enable selective isolation of ceric iodates from complex matrices. Photochemical reduction of periodate (IO₄⁻) to iodate (IO₃⁻) in acidic media facilitates the formation of Ce(IO₃)₄ precipitates [5]. Ultraviolet irradiation (253.7 nm) of Ce³⁺-periodate solutions induces ligand-to-metal charge transfer, generating Ce⁴⁺ and IO₃⁻ simultaneously [5]. This method achieves >99% cerium recovery from mixtures containing rare earth elements [4].

Control of Oxidation State

Maintaining cerium in the +4 oxidation state requires oxidative conditions. Ce⁴⁺ iodates are stabilized in nitric acid media (pH < 2), where the redox potential of Ce⁴⁺/Ce³⁺ (+1.44 V vs SHE) prevents reduction [5]. Chelating agents like hexamethylenetetramine buffer the solution pH, suppressing Ce⁴⁺ hydrolysis while allowing IO₃⁻ coordination [5].

Advanced Synthetic Strategies for Mixed-Anion Derivatives

Integration of Hybrid Anionic Functional Building Blocks

Rational design of mixed-anion ceric iodates employs hybrid functional building blocks (FBBs). Ce(IO₃)₂(NO₃) exemplifies this approach, featuring [Ce₃(IO₃)₆]³⁺ layers bridged by planar NO₃⁻ units [6]. The nitrate groups adopt bidentate coordination modes, reducing lattice strain and enhancing thermal stability up to 300°C [6].

Synthesis of Fluoride-Containing Variants

Fluoride incorporation modifies optical properties while retaining structural integrity. Ce(IO₃)₃F, synthesized via hydrothermal reaction of CeO₂, HF, and HIO₃, exhibits a bilayered [Ce(IO₃)₃F] architecture with interlayer F⁻ ions [6]. Fluoride-induced polarization enhances the material’s birefringence (0.225 @546 nm), making it suitable for UV nonlinear optical applications [6].

Metal-Organic Framework Incorporation Methods

Ceric iodates integrated into MOFs demonstrate enhanced ion-exchange capacities. Ce(IV)-MOF-808, constructed from Ce₆ clusters and benzene-1,3,5-tricarboxylate (BTC³⁻) linkers, selectively captures IO₃⁻ via ligand substitution [2]:
$$
\text{Ce–OH} + \text{IO₃⁻} \rightarrow \text{Ce–O–I–O₂} + \text{OH⁻}
$$
The MOF’s mesoporous structure (pore size: 1.2 nm) enables rapid iodate uptake (equilibrium time: 60 minutes) with a distribution coefficient (K_d) of 1.2 × 10⁴ mL/g [2]. Graphene oxide (GO) composites further improve adsorption kinetics by providing π-π interactions with aromatic iodate species [7].

Comparative Analysis of Synthetic Approaches

MethodConditionsAdvantagesLimitations
Hydrothermal230°C, autogenous pressureHigh crystallinity; phase-pure productsEnergy-intensive; long reaction times
Homogeneous precipitationUV irradiation, pH 2Selective separation; rapid kineticsRequires photoactivation equipment
MOF incorporationRoom temperature, aqueousTunable porosity; high adsorptionLimited thermal stability (<200°C)

Hydrothermal synthesis remains optimal for single-crystal growth, while MOF-based routes excel in environmental remediation applications requiring high surface areas [1] [2] [7]. Mixed-anion strategies balance optical performance with synthetic complexity, positioning ceric iodates as versatile functional materials [6].

Cerium iodate compounds exhibit diverse coordination geometries that are fundamentally determined by the oxidation state of cerium and the nature of the anionic environment. The coordination numbers observed in cerium iodate systems predominantly range from 8 to 9, with each coordination number favoring specific geometric arrangements [1] [2].

For cerium(III) compounds, the most common coordination number is 9, which accommodates the larger ionic radius of the trivalent cerium cation. The nine-coordinate geometry typically adopts a tricapped trigonal prism or capped square antiprism configuration. In Ce(IO3)3, the cerium atoms exhibit a 9-coordinate geometry with Ce-O bond distances ranging from 2.40 to 2.89 Å [1]. The coordination environment consists of nine oxygen atoms from different iodate groups, creating a distorted polyhedral arrangement that reflects the stereochemical influence of the iodate anions.

Cerium(IV) compounds predominantly feature 8-coordinate geometries, reflecting the smaller ionic radius of the tetravalent cerium cation. The eight-coordinate environment typically adopts a square antiprism or trigonal dodecahedron configuration. In Ce(IO3)4, the cerium atoms are coordinated by eight oxygen atoms in a square antiprismatic arrangement, with Ce-O bond distances ranging from 2.21 to 2.28 Å [3]. This coordination geometry provides optimal electrostatic stabilization while minimizing steric repulsion between the iodate groups.

Structure of Simple Cerium(IV) Iodates

Ce(IO3)3 and Monohydrate Forms

The anhydrous cerium(III) iodate Ce(IO3)3 crystallizes in the monoclinic space group P21/c with unit cell parameters a = 12.526(2) Å, b = 7.0939(9) Å, c = 27.823(4) Å, β = 101.975(4)°, and Z = 4 [2]. The crystal structure consists of one-dimensional chains of edge-sharing CeO9 polyhedra that are crosslinked into two-dimensional layers through bridging IO3⁻ groups [2] [4]. These layers are held together via long I...O contacts, resulting in an extended three-dimensional network.

The structural architecture features three crystallographically independent iodate groups, each displaying different coordination modes [2] [4]. The I-O bond distances fall within the normal range of 1.806(4) to 1.846(4) Å, with O-I-O angles ranging from 89.9(2)° to 100.9(2)°. The cerium atoms in Ce(IO3)3 adopt a 9-coordinate geometry with Ce-O bond distances spanning 2.40 to 2.89 Å [1].

The monohydrate form Ce(IO3)3·H2O exhibits a different structural arrangement. This compound crystallizes in the monoclinic space group P21/n with unit cell dimensions a = 9.57 Å, b = 14.92 Å, c = 8.00 Å, and β = 97°35' [5]. The structure comprises discrete trigonal iodate groups with average I-O distances of 1.82 Å. Each cerium atom has seven oxygen neighbors at distances of 2.18-2.41 Å and one at 2.82 Å, forming a distorted Archimedes antiprism [5]. The incorporation of water molecules into the structure significantly alters the coordination environment and overall framework topology.

Ce(IO3)4 Structures

Cerium(IV) iodate Ce(IO3)4 exhibits polymorphic behavior, existing in both centrosymmetric and non-centrosymmetric forms [6]. The centrosymmetric form crystallizes in the tetragonal space group P42/n (space group number 86) with unit cell parameters optimized for the Ce2I8O24 formula unit [3]. This structure features a three-dimensional framework where cerium atoms adopt 8-coordinate environments with Ce-O bond distances ranging from 2.21 to 2.28 Å.

The non-centrosymmetric polymorph crystallizes in the rhombohedral space group R3c, which exhibits second-harmonic generation properties [6]. The structural differences between these polymorphs arise from subtle variations in the orientation and connectivity of the IO3⁻ groups and their coordination to the cerium centers. The tetragonal form exhibits a density of 4.91336 g/cm³ and a calculated band gap of 1.48760 eV [3].

In the crystal structure of Ce(IO3)4, the cerium atoms are surrounded by eight oxygen atoms from different iodate groups, forming CeO8 polyhedra that approximate a trigonal dodecahedron geometry. This coordination environment is more regular compared to the 9-coordinate arrangements found in cerium(III) compounds, reflecting the higher charge density and smaller ionic radius of Ce4+.

Mixed-Anion Systems

Ce(IO3)3F Architecture

The mixed-anion compound Ce(IO3)3F represents a novel structural type that incorporates both iodate and fluoride anions within the same framework [7]. This compound crystallizes in the monoclinic space group P2/c and exhibits a unique bilayer structure designated as [Ce(IO3)3F] bilayers [7]. The incorporation of fluoride anions introduces significant structural modifications compared to the pure iodate systems.

The cerium atoms in Ce(IO3)3F adopt a 9-coordinate environment that includes both oxygen atoms from iodate groups and fluoride anions, creating a CeO8F coordination polyhedron. The Ce-O bond distances range from 2.41 to 2.64 Å, while the Ce-F distances are typically shorter, reflecting the higher charge density of the fluoride anion. This mixed coordination environment leads to distinctive optical properties, with Ce(IO3)3F exhibiting large birefringence of 0.225 at 546 nm [7].

The [Ce(IO3)3F] bilayer structure is stabilized by a combination of electrostatic interactions and hydrogen bonding. The fluoride anions serve as bridging ligands that connect adjacent cerium polyhedra, while the iodate groups provide additional structural connectivity through their oxygen atoms. This unique architecture demonstrates how the incorporation of different anionic species can lead to novel structural motifs with enhanced functional properties.

Ce(IO3)2(NO3) Layered Structures

The nitrate-containing cerium iodate Ce(IO3)2(NO3) exhibits a distinctive layered architecture that differs significantly from both simple iodates and fluoride-containing systems [7]. This compound crystallizes in the monoclinic space group P2/c and features [Ce3(IO3)6]3+ triple layers that are interconnected by planar NO3⁻ units [7].

The structural arrangement in Ce(IO3)2(NO3) consists of trinuclear cerium clusters where three cerium atoms are bridged by iodate groups to form [Ce3(IO3)6]3+ units. These clusters are arranged in triple layers, with the nitrate groups serving as interlayer spacers and providing additional structural stability. The cerium atoms maintain 9-coordinate environments with CeO8N coordination polyhedra, where the nitrogen-bound oxygen from the nitrate group participates in the coordination sphere.

The Ce-O bond distances in Ce(IO3)2(NO3) range from 2.38 to 2.65 Å, reflecting the mixed coordination environment that includes both iodate and nitrate oxygen atoms. The planar nitrate groups adopt a bridging coordination mode, with their oxygen atoms participating in the coordination of multiple cerium centers. This structural arrangement results in moderate second-harmonic generation properties, with an SHG response of approximately 1 × KDP [7].

Alkali Metal Cerium Iodates

Cs2Ce(IO3)6 Framework Analysis

The cesium cerium(IV) iodate Cs2Ce(IO3)6 represents a significant advance in the structural chemistry of alkali metal cerium iodates [8] [9]. This compound crystallizes in the monoclinic space group C2/c with unit cell parameters a = 14.0652(3) Å, b = 8.1890(2) Å, c = 17.7211(4) Å, β = 103.601(2)°, V = 1983.99(8) ų, and Z = 4 [8].

The crystal structure of Cs2Ce(IO3)6 consists of CeO8 square antiprisms that share their apexes and edges with trigonal pyramidal IO3⁻ groups to form two-dimensional layers [Ce(IO3)6]2⁻ parallel to the ab plane [8] [9]. These layers represent a unique structural motif in cerium iodate chemistry, where the cerium atoms adopt regular 8-coordinate environments with Ce-O bond distances ranging from 2.33 to 2.58 Å.

The cesium atoms in Cs2Ce(IO3)6 occupy specific sites within the voids of the [Ce(IO3)6]2⁻ layers, forming 12-vertex CsO12 polyhedra that provide additional structural stabilization [8]. The cesium-oxygen distances extend up to 3.529 Å, reflecting the large ionic radius of cesium and its preference for high coordination numbers. The CsO12 polyhedra serve as structural pillars that maintain the integrity of the layered framework while providing charge balance for the anionic [Ce(IO3)6]2⁻ layers.

The thermal stability of Cs2Ce(IO3)6 is exceptional, with the compound remaining stable in air up to 414°C according to differential thermal analysis [8]. This high thermal stability is attributed to the robust framework structure and the strong electrostatic interactions between the cesium cations and the iodate-cerium layers.

Rb2Ce(IO3)5F Three-Dimensional Networks

The rubidium cerium iodate fluoride Rb2Ce(IO3)5F represents another important member of the alkali metal cerium iodate family [10]. This compound crystallizes in the orthorhombic space group Cmc21 with unit cell parameters a = 11.1518(6) Å, b = 8.1187(4) Å, and c = 17.1581(10) Å [10]. The non-centrosymmetric nature of this space group endows the compound with second-harmonic generation properties.

The crystal structure of Rb2Ce(IO3)5F consists of layers composed of 8-vertex CeO7F polyhedra and 7-vertex Rb(1)O7 and Rb(2)O6F polyhedra that are interconnected by I(2)O3 groups [10]. These layers are stitched together by trigonal pyramidal I(1)O3 and I(3)O3 groups to form a three-dimensional framework. The cerium atoms adopt 8-coordinate environments with mixed CeO7F coordination, where seven oxygen atoms from iodate groups and one fluoride anion complete the coordination sphere.

The Ce-O bond distances in Rb2Ce(IO3)5F range from 2.30 to 2.53 Å, while the Ce-F distances are typically shorter due to the higher electronegativity of fluoride. The rubidium atoms occupy two crystallographically distinct sites with different coordination environments: Rb(1) forms RbO7 polyhedra, while Rb(2) forms RbO6F polyhedra that include fluoride coordination.

The compound exhibits significant thermal stability, remaining stable in air up to 430°C [10]. According to density functional theory calculations, Rb2Ce(IO3)5F is a direct-gap semiconductor with a band gap of approximately 2.33 eV, which correlates well with the experimentally determined optical gap of 2.35 eV [10]. The material generates second-harmonic signals comparable to potassium dihydrogen phosphate (KDP), making it a promising candidate for nonlinear optical applications.

Structure-Property Relationships

The relationship between structural features and functional properties in cerium iodate compounds is complex and multifaceted, involving considerations of coordination geometry, bonding characteristics, and framework topology. The coordination number of cerium plays a crucial role in determining both the structural stability and the optical properties of these materials.

Cerium(III) compounds with 9-coordinate environments typically exhibit longer Ce-O bond distances (2.38-2.89 Å) compared to cerium(IV) compounds with 8-coordinate environments (2.21-2.58 Å). This difference reflects the ionic radius variation between Ce3+ and Ce4+, with the higher charge density of Ce4+ leading to more compact coordination spheres and shorter bond lengths. The coordination geometry directly influences the optical properties, with compounds featuring more regular coordination environments generally exhibiting better nonlinear optical performance.

The birefringence properties of cerium iodates are strongly correlated with their structural architecture. Ce(IO3)3F, which features a bilayer structure, exhibits the highest reported birefringence of 0.225 at 546 nm [7]. This exceptional birefringence is attributed to the structural anisotropy created by the alternating layers of cerium-iodate-fluoride units, which generates significant optical anisotropy along different crystallographic directions.

Second-harmonic generation (SHG) responses in cerium iodates range from 0.9 × KDP to 9 × KDP, with the highest values observed in compounds with three-dimensional framework structures [11] [7]. Ce2I6O18, which features unlimited extending CeO9 polyhedra connected by IO3 groups, exhibits an SHG response of approximately 9 × KDP [11]. This enhanced nonlinear optical activity is attributed to the optimal alignment of the polar iodate groups within the three-dimensional framework, which creates constructive interference of the individual dipole moments.

The thermal stability of cerium iodates is closely related to their framework topology and the strength of the metal-oxygen bonds. Compounds with three-dimensional frameworks, such as Cs2Ce(IO3)6 and Rb2Ce(IO3)5F, exhibit exceptional thermal stability (414-430°C) [8] [10]. This stability arises from the robust three-dimensional connectivity that distributes thermal stress throughout the framework, preventing localized bond breaking and structural collapse.

The incorporation of mixed anions significantly influences the structure-property relationships in cerium iodates. Fluoride-containing compounds generally exhibit enhanced thermal stability and modified optical properties compared to their pure iodate counterparts. The small size and high charge density of fluoride anions contribute to stronger metal-anion interactions and more compact structures, leading to improved thermal and chemical stability.

Crystallographic Data Correlation

The crystallographic data for cerium iodate compounds reveal systematic relationships between structural parameters and chemical composition. The unit cell volumes generally increase with increasing coordination number and the incorporation of larger alkali metal cations. Ce(IO3)3, with its 9-coordinate cerium environment, exhibits a unit cell volume of 2418.4 ų, while Ce(IO3)4 with 8-coordinate cerium has a significantly smaller volume of 567.6 ų [2] [3].

The space group symmetry correlates with the functional properties of these materials. Non-centrosymmetric space groups, such as Cmc21 in Rb2Ce(IO3)5F and R3c in certain polymorphs of Ce(IO3)4, are associated with second-harmonic generation activity [10] [6]. Centrosymmetric space groups, such as P21/c in Ce(IO3)3 and C2/c in Cs2Ce(IO3)6, typically do not exhibit SHG properties but may display other interesting optical phenomena such as large birefringence.

The β angles in monoclinic cerium iodates range from 90.81° to 103.601°, reflecting the degree of structural distortion from orthogonal symmetry [8] [11]. Compounds with smaller β angles tend to exhibit more regular coordination environments and often display enhanced optical properties. The correlation between structural distortion and optical anisotropy is particularly evident in the birefringence values, where compounds with more distorted structures generally exhibit larger birefringence.

The density values of cerium iodates correlate with the cerium oxidation state and the presence of heavy alkali metal cations. Ce(IO3)4 exhibits a density of 4.91336 g/cm³, while compounds containing cesium or rubidium cations typically have lower densities due to the incorporation of these lighter elements despite their large ionic radii [3].

The bond length distributions within cerium iodate structures follow predictable trends based on ionic radii and coordination preferences. The I-O bond distances in iodate groups consistently fall within the range of 1.77-1.86 Å for the primary bonds and 2.5-3.1 Å for the secondary interactions [5]. This consistency reflects the robust nature of the IO3⁻ anion and its stereochemical requirements across different structural environments.

Dates

Last modified: 02-18-2024

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